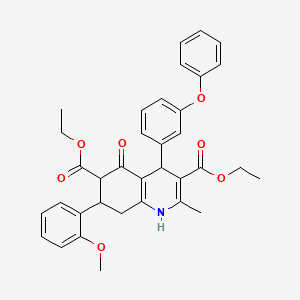![molecular formula C23H21BrN2O5S B11629111 ethyl (2-bromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11629111.png)
ethyl (2-bromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(2-BROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a brominated phenoxy group and a diazinane ring, making it a subject of interest for researchers in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-BROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable phenol derivative to introduce the bromine atom at the desired position.
Formation of the Phenoxy Group: The brominated phenol is then reacted with an appropriate ethyl acetate derivative to form the phenoxy group.
Diazinane Ring Formation: The final step involves the formation of the diazinane ring through a series of condensation reactions with suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
ETHYL 2-(2-BROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazinane ring and the phenoxy group.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
科学的研究の応用
ETHYL 2-(2-BROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ETHYL 2-(2-BROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets. The brominated phenoxy group and the diazinane ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
ETHYL 2-(4-BROMOPHENYL)ACETATE: Shares a similar brominated phenoxy group but lacks the diazinane ring.
ETHYL (2-BROMOPHENYL)ACETATE: Similar structure but with differences in the positioning of the bromine atom and the absence of the diazinane ring.
Uniqueness
ETHYL 2-(2-BROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE is unique due to the presence of both the brominated phenoxy group and the diazinane ring, which confer distinct chemical and biological properties.
特性
分子式 |
C23H21BrN2O5S |
|---|---|
分子量 |
517.4 g/mol |
IUPAC名 |
ethyl 2-[2-bromo-4-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C23H21BrN2O5S/c1-3-14-5-8-16(9-6-14)26-22(29)17(21(28)25-23(26)32)11-15-7-10-19(18(24)12-15)31-13-20(27)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,25,28,32)/b17-11+ |
InChIキー |
PTDZIQRXTMGTDL-GZTJUZNOSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)OCC)Br)/C(=O)NC2=S |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OCC)Br)C(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11629032.png)
![(3Z)-1-butyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11629033.png)

![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629041.png)
![(3-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11629058.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11629066.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629068.png)
![Methyl 4-[({1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11629077.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11629084.png)
![methyl 2-{2-(3-chlorophenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629087.png)
![(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11629100.png)
![Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629104.png)
![6-(4-chlorophenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B11629114.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B11629125.png)
